2,7a-dihydro-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
2,7a-Dihydro-1H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound. It is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound’s structure consists of a pyrrole ring fused to a pyridine ring, making it a versatile scaffold for drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: Several synthetic routes have been developed for the preparation of 2,7a-dihydro-1H-pyrrolo[2,3-b]pyridine. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds can yield the desired pyrrolopyridine structure .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic processes and continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2,7a-Dihydro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydropyrrolo[2,3-b]pyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrolopyridine scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions include N-oxides, dihydropyrrolo[2,3-b]pyridine derivatives, and various substituted pyrrolopyridines .
Scientific Research Applications
2,7a-Dihydro-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has shown potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 2,7a-dihydro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been found to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. The compound binds to the ATP-binding site of FGFRs, blocking their activity and thereby inhibiting tumor growth and progression .
Comparison with Similar Compounds
- 1H-pyrrolo[2,3-b]pyridine
- 1,7-Diazaindene
- 7-Aza-1-pyrindine
- 7-Azaindole
Comparison: Compared to its analogs, 2,7a-dihydro-1H-pyrrolo[2,3-b]pyridine exhibits unique properties such as higher potency and selectivity towards specific molecular targets. Its structural features allow for versatile modifications, making it a valuable scaffold in drug discovery .
Properties
Molecular Formula |
C7H8N2 |
---|---|
Molecular Weight |
120.15 g/mol |
IUPAC Name |
2,7a-dihydro-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C7H8N2/c1-2-6-3-5-9-7(6)8-4-1/h1-4,7,9H,5H2 |
InChI Key |
LTIPOSFVFCEOPT-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C=CC=NC2N1 |
Origin of Product |
United States |
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